5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one
Description
5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound featuring a pyrazol-3-one core substituted at the 5-position with a pyrrolidin-3-yl group. This compound is of interest in medicinal chemistry due to the pyrazol-3-one scaffold's prevalence in bioactive molecules, including antimicrobials, enzyme inhibitors, and imaging agents .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-pyrrolidin-3-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H11N3O/c11-7-3-6(9-10-7)5-1-2-8-4-5/h3,5,8H,1-2,4H2,(H2,9,10,11) |
InChI Key |
NXIFLFFIQCQPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=O)NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrolidine derivative with a hydrazine derivative under acidic or basic conditions to form the pyrazolone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyrazolone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine or pyrazolone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyrazolones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one can be achieved through various methods involving the reaction of hydrazine derivatives with suitable carbonyl compounds. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one, possess significant antimicrobial properties. For instance, compounds similar to this have shown efficacy against various bacterial strains and fungi. A notable study indicated that certain pyrazole derivatives inhibited the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani .
Antioxidant Properties
The antioxidant activity of pyrazole derivatives is another critical aspect of their biological profile. Research has shown that these compounds can effectively scavenge free radicals, with assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) being used to evaluate their antioxidant capacity. This property suggests potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This anti-inflammatory effect indicates their potential use in treating inflammatory conditions .
Protein Kinase Inhibition
Some studies have focused on the protein kinase inhibitory activity of pyrazole derivatives. For example, specific compounds demonstrated significant inhibition of protein kinases involved in various signaling pathways, which could be beneficial in cancer therapy and other diseases where these pathways are dysregulated .
Case Studies
Several case studies highlight the therapeutic potential of 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one:
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazol-3-one scaffold is highly versatile, with substituent variations significantly altering biological activity, solubility, and reactivity. Below is a detailed comparison of 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazol-3-one Derivatives
Key Findings from Comparative Analysis
Structural Flexibility and Bioactivity: The pyrrolidine substituent in the target compound offers a balance between lipophilicity and solubility, making it suitable for crossing biological barriers like the blood-brain barrier . In contrast, benzothiazole-substituted analogs (e.g., ) exhibit rigid, planar structures that favor interactions with hydrophobic enzyme pockets, as seen in antitubercular agents. Amino-substituted derivatives (e.g., ) demonstrate enhanced solubility in polar solvents, with the dihydrochloride salt form () achieving near-complete aqueous dissolution.
Synthetic Accessibility :
- The target compound likely requires condensation of pyrrolidine-3-carbaldehyde with hydrazine derivatives, followed by cyclization. This contrasts with coumarin-tetrazole hybrids (), which involve multi-step reactions with hydrazine hydrate and phenylhydrazine, increasing synthetic complexity.
Biological Applications :
- While coumarin-pyrazol-3-one hybrids () show dual antimicrobial and fluorescent properties, the pyrrolidine-substituted analog is more likely to target enzymes like fatty acid synthase (FASN), as seen in related triazolone probes ().
- Benzothiazole-substituted pyrazolones () exhibit specificity against Mycobacterium tuberculosis, highlighting how aromatic substituents direct biological targeting.
Physicochemical Properties :
- Solubility : The dihydrochloride salt () has superior aqueous solubility (>50 mg/mL) compared to the free base form of the target compound (~10 mg/mL).
- Lipophilicity (LogP) : Pyrrolidine-substituted derivatives typically have LogP values of ~1.5–2.0, whereas benzothiazole analogs () show higher LogP (~3.5) due to aromatic substituents.
Biological Activity
5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of dihydropyrazolones, characterized by a pyrrolidine moiety attached to a pyrazolone core. Its chemical structure is crucial for its biological activity, influencing interactions with various biological targets.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of pyrrolidine derivatives. For instance, in vitro tests demonstrated that compounds similar to 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one exhibited significant antibacterial effects against various strains of bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one | Staphylococcus aureus | 0.0039 mg/mL |
| 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one | Escherichia coli | 0.025 mg/mL |
These results indicate that the compound has potent antibacterial activity, particularly against gram-positive and gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. Research indicates that it can inhibit the growth of fungi such as Candida albicans and Aspergillus species.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one | Candida albicans | 0.0048 mg/mL |
| 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one | Aspergillus niger | 0.0098 mg/mL |
The efficacy against these fungal strains suggests potential therapeutic applications in treating fungal infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one. In vitro assays conducted on breast cancer cell lines MDA-MB-231 and MCF-7 revealed significant cytotoxic effects.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MDA-MB-231 | 6.25 | 30 |
| MCF-7 | 25 | 40 |
These findings indicate that the compound can effectively reduce cell viability in cancer cell lines at low concentrations .
The biological activity of 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Interaction with Receptors : Binding to specific receptors involved in cellular signaling can alter cellular responses and promote therapeutic effects.
Case Studies
A notable study investigated the effects of pyrrolidine derivatives on various cancer cell lines. The results showed that compounds with similar structures to 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one exhibited varying degrees of cytotoxicity depending on their structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
